3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(3-10)6(2)9-8(5)4-11/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWKGCMVMTZODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethyl 1h Pyrrole 2,4 Dicarbaldehyde
Historical Context and Development of Pyrrole (B145914) Formylation Techniques
The synthesis of pyrrole derivatives has been a cornerstone of heterocyclic chemistry since the 19th century. A significant milestone was the development of the Knorr pyrrole synthesis, a reaction that constructs the pyrrole ring from an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group. youtube.com This method provided access to a wide array of substituted pyrroles, including key precursors for more complex structures.
Once the pyrrole ring is formed, its functionalization becomes the next synthetic challenge. Pyrroles are electron-rich aromatic compounds and are highly reactive towards electrophilic substitution, particularly at the C2 and C5 (α) positions. This inherent reactivity has been exploited to introduce various functional groups, with formylation—the introduction of an aldehyde group (–CHO)—being one of the most important transformations.
Several classical methods for aromatic formylation have been applied to pyrroles:
Vilsmeier-Haack Reaction : This is the most common and efficient method for formylating pyrroles, utilizing a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgacs.org
Reimer-Tiemann Reaction : This method uses chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orgacs.org However, with pyrroles, this reaction can lead to ring-expansion byproducts such as 3-chloropyridines, a process known as the Ciamician-Dennstedt rearrangement. wikipedia.orgjuniperpublishers.com
Duff Reaction : This reaction employs hexamine (hexamethylenetetramine) as the formylating agent, typically for electron-rich phenols, but its applicability can extend to other activated aromatic systems. wikipedia.orgslideshare.net
Among these, the Vilsmeier-Haack reaction has emerged as the most reliable and widely used technique for the controlled formylation of the pyrrole nucleus due to its high yields and milder conditions compared to alternatives. nih.gov
Established Synthetic Routes to Pyrrole Dicarbaldehydes
The Vilsmeier-Haack reaction involves the electrophilic substitution of an activated aromatic ring with a chloroiminium ion, known as the Vilsmeier reagent. cdnsciencepub.com This reagent is generated in situ from the reaction of a substituted amide, such as DMF, with an acid chloride, most commonly phosphorus oxychloride (POCl₃). acs.org The mechanism proceeds in several stages:
Formation of the electrophilic Vilsmeier reagent (a chloroiminium cation) from DMF and POCl₃.
Nucleophilic attack by the electron-rich pyrrole ring on the Vilsmeier reagent.
Loss of a proton to restore aromaticity.
Hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde. organic-chemistry.org
Applicability: The reaction is highly effective for pyrroles, which are sufficiently electron-rich to react with the relatively weak electrophile generated. Substitution occurs preferentially at the α-positions (C2 or C5) due to the superior ability of the nitrogen atom to stabilize the cationic intermediate. acs.org If the α-positions are blocked, formylation may occur at a β-position (C3 or C4).
Challenges for Diformylation: Introducing a second formyl group onto the pyrrole ring presents a significant challenge. The first formyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic attack. Consequently, diformylation is substantially more difficult than monoformylation and often requires harsher reaction conditions or a pyrrole substrate bearing strongly activating groups to overcome the deactivating effect of the first aldehyde. The regioselectivity of the second formylation is also a critical consideration, influenced by the positions of the existing substituents.
While direct electrophilic formylation is the most common route, an alternative strategy involves the oxidation of a pre-installed methyl group on the pyrrole ring. This approach is less common for pyrroles compared to other aromatic systems due to the sensitivity of the pyrrole ring to oxidative degradation. However, specific reagents have been shown to accomplish this transformation.
One such method employs ceric ammonium (B1175870) nitrate (B79036) (CAN). In a study on pyrrole chemistry, CAN in an aqueous acetic acid solution buffered with sodium acetate (B1210297) was used to oxidize methyl groups at the α-position of the pyrrole ring to formyl groups. For example, derivatives of 3,4,5-trimethylpyrrole were oxidized to the corresponding 5-formylpyrroles. However, the yields were reported to be highly variable and dependent on reaction conditions, with the formation of byproducts such as dipyrroketones also observed. This indicates that while possible, the oxidation of methylpyrroles to pyrrolecarbaldehydes requires careful control to achieve desired outcomes.
| Oxidant | Substrate Example | Product | Notes |
| Ceric Ammonium Nitrate (CAN) | 2-Carbethoxy-3,4,5-trimethylpyrrole | 2-Carbethoxy-5-formyl-3,4-dimethylpyrrole | Yields are variable; dipyrroketone byproducts can form. |
Focused Synthetic Protocols for 3,5-Dimethyl-1H-pyrrole-2,4-dicarbaldehyde
The synthesis of the title compound, this compound, has been achieved via the Vilsmeier-Haack diformylation of a suitably substituted pyrrole precursor. A patented method describes the synthesis starting from 2,4-dimethylpyrrole (B27635).
In this procedure, 2,4-dimethylpyrrole is dissolved in DMF and treated with phosphorus oxychloride. The reaction mixture is stirred, and after completion, it is poured into ice water and neutralized. The diformylated product is then extracted. The presence of two activating methyl groups at the 3- and 5-positions facilitates the introduction of two formyl groups at the 2- and 4-positions, overcoming the deactivation challenge typically associated with diformylation. The final product yield is reported to be as high as 38%.
The precursor, 2,4-dimethylpyrrole, can be prepared through a multi-step sequence starting from readily available acetoacetate (B1235776) derivatives. This pathway first involves building a more substituted pyrrole ring, which is then simplified through subsequent reactions.
The foundational step in this sequence is the Knorr synthesis of a polysubstituted pyrrole. Specifically, diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate is prepared in a one-pot reaction using ethyl acetoacetate as the starting material.
The synthesis involves two key transformations of ethyl acetoacetate:
Nitrosation: One equivalent of ethyl acetoacetate is converted to its α-oximino derivative by reaction with sodium nitrite (B80452) in acetic acid.
Reductive Condensation: This oximino intermediate is then reacted in situ with a second equivalent of ethyl acetoacetate in the presence of a reducing agent, typically zinc dust. The zinc reduces the oximino group to an amino group, which then undergoes condensation and cyclization with the second ketoester molecule to form the pyrrole ring.
This one-pot procedure provides diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate in good yield. This highly substituted pyrrole can then be hydrolyzed and decarboxylated by heating with aqueous alkali to furnish the 2,4-dimethylpyrrole required for the final diformylation step.
| Step | Starting Materials | Key Reagents | Product |
| 1. Knorr Synthesis | Ethyl acetoacetate | Sodium nitrite, Acetic acid, Zinc | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate |
| 2. Hydrolysis/Decarboxylation | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | KOH, H₂O | 2,4-Dimethylpyrrole |
| 3. Diformylation | 2,4-Dimethylpyrrole | POCl₃, DMF | This compound |
Multi-Step Synthesis from Acetoacetate Derivatives
Decarboxylation and Pyrrole Formation
A common route to the necessary precursor, 2,4-dimethylpyrrole, begins with the Knorr pyrrole synthesis, which yields a polysubstituted pyrrole such as diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate. rsc.orgresearchgate.net This ester-substituted pyrrole must then undergo hydrolysis and decarboxylation to yield the un-substituted 2,4-dimethylpyrrole.
This transformation is typically achieved by heating the dicarbethoxypyrrole with a strong base, such as potassium hydroxide (B78521), often in a solvent like ethylene (B1197577) glycol. rsc.org The initial step is the saponification (hydrolysis) of the ester groups to carboxylic acids. Subsequent heating of the reaction mixture leads to the decarboxylation of these acid groups, releasing carbon dioxide and forming 2,4-dimethylpyrrole. One documented procedure involves heating crude 2,4-dimethyl-3,5-dicarbethoxypyrrole with aqueous potassium hydroxide at 130°C, followed by steam distillation at a higher temperature (up to 200°C) to isolate the volatile 2,4-dimethylpyrrole product. organic-chemistry.org Yields for this decarboxylation and purification process are reported in the range of 57–63%. organic-chemistry.org
Regioselective Diformylation of 2,4-Dimethylpyrrole
Once 2,4-dimethylpyrrole is obtained, the two aldehyde groups are introduced onto the pyrrole ring. This is accomplished through a regioselective diformylation reaction, most commonly the Vilsmeier-Haack reaction. pharmaguideline.com This reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. pharmaguideline.com The reaction with the Vilsmeier reagent introduces the formyl group onto the ring. For 2,4-dimethylpyrrole, the two vacant positions (C5 and C3) are available for formylation. The reaction is typically carried out by dissolving 2,4-dimethylpyrrole in DMF and then slowly adding POCl₃. google.com The reaction proceeds to introduce formyl groups at both the C2 and C4 positions (relative to the final product structure, which correspond to the C5 and C3 positions of the starting 2,4-dimethylpyrrole). A patent describes a method where the final product is obtained with a yield as high as 38%. google.com After the reaction, the mixture is carefully poured into ice water and neutralized with a base, such as saturated potassium carbonate, to hydrolyze the intermediate and precipitate the final dicarbaldehyde product. google.com
Methodologies Employing Masked Formyl Groups and Sequential Introduction
An alternative strategy for introducing aldehyde groups involves the use of "masked" formyl groups or their sequential introduction. This approach can offer greater control over the reaction, particularly when synthesizing unsymmetrically substituted pyrroles. A masked formyl group is a functional group that does not behave like an aldehyde under certain conditions but can be easily converted to one.
Triethyl orthoformate, in the presence of an acid catalyst like trifluoroacetic acid, serves as a synthetic equivalent of a formyl group and has been used to formylate various pyrroles. publish.csiro.au This reagent is an acetal (B89532) of formic acid and can be hydrolyzed to the corresponding aldehyde. This method allows for the formylation of pyrroles under specific conditions. publish.csiro.au
A sequential introduction strategy can be demonstrated in the synthesis of related formylpyrroles. For example, a pyrrole with a tert-butyl ester at one position can be selectively deprotected using trifluoroacetic acid. nih.gov The newly vacant position can then be formylated using a reagent like triethyl orthoformate. nih.gov Another advanced concept involves using difluoromethyl radicals as masked formyl radical equivalents. nih.gov In this method, a difluoromethyl group is introduced and subsequently hydrolyzed to a formyl group, a process that showcases the chemical principle of a masked aldehyde. nih.gov These methodologies highlight the potential for controlled, stepwise synthesis of multi-aldehyde pyrroles.
Investigation of Green Chemistry and Mechanochemical Approaches for Related Multi-Aldehyde Pyrroles
In recent years, principles of green chemistry have been increasingly applied to organic synthesis to reduce waste and avoid hazardous solvents. Mechanochemistry, which uses mechanical force (e.g., high-speed ball milling) to drive chemical reactions, represents a significant green approach. nih.gov These techniques are often solvent-free or use minimal solvent, leading to reduced waste and potentially faster reaction rates. nih.gov
While specific mechanochemical methods for the synthesis of this compound are not widely documented, such approaches have been developed for the synthesis of related pyrrole structures. For instance, a mechanochemical van Leusen pyrrole synthesis has been reported, providing 3,4-disubstituted pyrroles in good yields under solvent-free conditions. researchgate.net These methods demonstrate the potential for applying green and mechanochemical principles to the synthesis of complex pyrroles, including those with multiple aldehyde groups. The advantages include the elimination of bulk solvents, enhanced reaction rates, and potentially different product selectivity compared to traditional solution-phase reactions. nih.gov
Control of Chemo- and Regioselectivity in the Synthesis of Dicarbaldehydes
Achieving the desired substitution pattern in the synthesis of dicarbaldehydes like this compound is critically dependent on controlling the chemo- and regioselectivity of the formylation reaction.
Steric and Electronic Factors Governing Formyl Group Placement
The placement of the formyl groups on the 2,4-dimethylpyrrole ring is governed by fundamental principles of electrophilic aromatic substitution, influenced by both electronic and steric factors.
Electronic Factors: The pyrrole ring is an electron-rich heterocycle due to the participation of the nitrogen atom's lone pair of electrons in the aromatic π-system. This increases the electron density at the carbon atoms, making the ring highly activated towards electrophiles like the Vilsmeier reagent. wikipedia.org The α-positions (C2 and C5) are generally more electron-rich and reactive than the β-positions (C3 and C4). In the 2,4-dimethylpyrrole starting material, the C5 position is an unsubstituted α-position, making it the most reactive site for the first formylation. The C3 position, a β-position, is the next most reactive vacant site. The methyl groups at C2 and C4 are electron-donating, further activating the entire ring.
Steric Factors: Substitution generally occurs at the less sterically hindered position. researchgate.net In 2,4-dimethylpyrrole, the vacant C3 and C5 positions are readily accessible to the incoming electrophile.
The combination of these factors dictates that the Vilsmeier-Haack diformylation of 2,4-dimethylpyrrole will proceed by adding formyl groups to the two available positions, C5 and C3, leading to the desired 2,4-diformylated product.
Optimization of Reaction Conditions for Enhanced Yields and Purity
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters in the Vilsmeier-Haack diformylation include:
Stoichiometry: Since two formyl groups are being introduced, at least two equivalents of the Vilsmeier reagent (and therefore of POCl₃ and DMF) are required relative to the 2,4-dimethylpyrrole. A patent for a related synthesis specifies a molar ratio of 2,4-dimethylpyrrole to phosphorus oxychloride of 40:90. google.com
Temperature: The formation of the Vilsmeier reagent and the subsequent electrophilic substitution are often carried out at low temperatures (e.g., 0°C) to control the reaction rate and prevent side reactions. The reaction mixture may then be allowed to warm to room temperature or gently heated to ensure completion. researchgate.net
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure diformylation is complete. This can range from several hours to overnight stirring. google.com
Workup Procedure: The workup is critical for isolating a pure product. The reaction mixture is typically quenched by pouring it slowly into a large volume of ice water. This hydrolyzes the intermediate iminium species to the final aldehyde and precipitates the product. The pH is then carefully adjusted with a base (e.g., potassium carbonate, sodium acetate) to neutralize the acidic reaction medium and facilitate complete hydrolysis and product isolation. researchgate.netgoogle.com
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation.
| Parameter | Condition | Purpose |
| Reagents | 2,4-Dimethylpyrrole, POCl₃, DMF | Starting material and Vilsmeier reagent precursors |
| Stoichiometry | >2 equivalents of POCl₃/DMF | To ensure diformylation |
| Temperature | 0°C to room temperature | Control reaction rate, minimize side products |
| Reaction Time | Several hours to overnight | Ensure reaction completion |
| Workup | Quenching in ice water, neutralization with base | Hydrolyze intermediate, isolate pure product |
Chemical Reactivity and Derivatization Strategies of 3,5 Dimethyl 1h Pyrrole 2,4 Dicarbaldehyde
Reaction Pathways of the Aldehyde Functionalities
The chemical behavior of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde is dominated by the electrophilic nature of the carbonyl carbons in its two aldehyde groups. These sites are readily attacked by nucleophiles, leading to a host of derivatization products. The principal reaction pathways include condensation reactions, selective reduction to alcohols, and controlled oxidation to carboxylic acids.
Condensation reactions represent a primary strategy for modifying the aldehyde groups of the pyrrole (B145914) core. These reactions involve the nucleophilic addition to the carbonyl group, typically followed by the elimination of a water molecule, to form new carbon-nitrogen or carbon-carbon double bonds.
The reaction of aldehydes with primary amines is a fundamental method for the synthesis of imines, commonly known as Schiff bases when the amine is an aniline (B41778) or its derivative. nih.govst-andrews.ac.uk This reaction proceeds via nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable hemiaminal intermediate which then dehydrates to yield the stable imine product with its characteristic azomethine (-C=N-) group. mdpi.com
Given the presence of two aldehyde groups, this compound can react with two equivalents of a primary amine to form a bis-Schiff base. This reactivity is crucial for synthesizing complex ligands capable of coordinating with metal ions, often serving as tetradentate ligands in coordination chemistry. The synthesis is typically carried out by refluxing the dicarbaldehyde with the desired amine in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govresearchgate.net
Reacting the aldehyde functionalities with hydrazine (B178648) or its derivatives, such as hydrazides, leads to the formation of hydrazones. These reactions are analogous to Schiff base formation and are generally carried out under acidic conditions. For instance, novel pyrrole hydrazones have been synthesized by reacting substituted pyrrole aldehydes with pyrrole hydrazides in glacial acetic acid at elevated temperatures (boiling water bath) for 30 to 180 minutes, achieving yields in the range of 81–87%.
This methodology can be applied to this compound to produce bis-hydrazones. The reaction involves the condensation of the aldehyde groups with the terminal -NH2 group of a hydrazide, providing a modular approach to synthesizing complex heterocyclic systems.
Table 1: Synthesis of Pyrrole Hydrazones from Various Pyrrole Aldehydes
| Aldehyde Reactant | Hydrazide Reactant | Solvent | Conditions | Yield (%) |
| Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | N-pyrrolylcarbohydrazide | Glacial Acetic Acid | Boiling Water Bath, 30-180 min | 81-87 |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | N-pyrrolylcarbohydrazide | Glacial Acetic Acid | Boiling Water Bath, 30-180 min | 81-87 |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | N-pyrrolylcarbohydrazide | Glacial Acetic Acid | Boiling Water Bath, 30-180 min | 81-87 |
| Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | N-pyrrolylcarbohydrazide | Glacial Acetic Acid | Boiling Water Bath, 30-180 min | 81-87 |
The aldehyde groups of this compound can participate in base-catalyzed aldol (B89426) condensation reactions with ketones that possess α-hydrogens, such as acetophenone. This specific type of aldol condensation, known as the Claisen-Schmidt condensation, results in the formation of α,β-unsaturated ketones, which are the core structure of chalcones.
The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The base deprotonates the α-carbon of the ketone, generating an enolate ion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrrole aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone (B49325) derivative. Due to the presence of two aldehyde groups on the pyrrole ring, this reaction can be used to synthesize bis-chalcone structures, which are of interest for their potential applications in medicinal chemistry and materials science.
The reduction of the aldehyde functionalities in this compound to their corresponding primary alcohols (hydroxymethyl groups) is a key transformation. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting aldehydes and ketones to alcohols. numberanalytics.comchemguide.co.ukmasterorganicchemistry.com Given that NaBH₄ is a mild reducing agent, it is well-suited for this purpose and typically does not reduce less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.comlibretexts.org The reaction is usually performed in a protic solvent such as methanol or ethanol, where the aldehyde is reduced to an alkoxide intermediate, which is then protonated by the solvent to yield the final alcohol product. libretexts.org
For a dicarbaldehyde, the use of sufficient equivalents of NaBH₄ would lead to the formation of 3,5-dimethyl-1H-pyrrole-2,4-dimethanol. However, achieving selective mono-reduction of one aldehyde group while leaving the other intact is more challenging. Research on analogous pyrrole-2,4-dicarboxylates has shown that selective mono-reduction can be achieved using sterically hindered reagents like diisobutylaluminum hydride (DIBAL-H). nih.govnih.gov This selectivity is attributed to the coordination of the reagent with the pyrrole nitrogen and a neighboring carbonyl group. nih.govnih.gov A similar strategy could potentially be applied to the dicarbaldehyde to achieve regioselective reduction.
The oxidation of the aldehyde groups to carboxylic acid groups affords 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. nih.gov This transformation requires careful selection of the oxidizing agent to avoid over-oxidation or degradation of the electron-rich pyrrole ring.
A particularly effective method for this conversion is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgnrochemistry.com This method is known for its high functional group tolerance and its ability to oxidize aldehydes to carboxylic acids without affecting other sensitive groups. psiberg.comresearchgate.netnih.gov The reaction is typically run in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions involving the hypochlorous acid byproduct. nrochemistry.com While unprotected pyrroles can be sensitive, the Pinnick oxidation's mild conditions make it a strong candidate for the clean conversion of this compound to its corresponding dicarboxylic acid. Other strong oxidizing agents used for converting aromatic aldehydes to carboxylic acids, such as potassium permanganate, could also be employed, though conditions would need to be carefully controlled. doubtnut.com
Condensation Reactions with Nucleophilic Reagents
Transformations Involving the Pyrrole Heterocycle
The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of both activating (methyl) and deactivating (formyl) substituents on the this compound core creates a complex landscape for chemical transformations.
Electrophilic Substitution Reactions on the Pyrrole Ring
Electrophilic aromatic substitution is a hallmark reaction of pyrroles, typically occurring at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate. pearson.comquora.comonlineorganicchemistrytutor.com However, in this compound, these positions are already substituted. The reactivity of the remaining C-H bond at the nitrogen atom is a key site for derivatization.
The combined electronic effects of the substituents play a crucial role. The two methyl groups at C3 and C5 are electron-donating, which would typically enhance the electron density of the pyrrole ring and increase its reactivity towards electrophiles. quora.com Conversely, the two formyl groups at C2 and C4 are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. quora.com This deactivation arises from the reduced electron density in the π-system of the pyrrole ring. quora.com
Given that all carbon atoms of the pyrrole ring are substituted, traditional electrophilic substitution on the ring is not feasible. Any potential electrophilic attack would likely target the nitrogen atom or one of the oxygen atoms of the carbaldehyde groups, though these are less common pathways for typical electrophilic aromatic substitution reagents.
N-Substitution and N-Derivatization Techniques
The nitrogen atom of the pyrrole ring in this compound retains a lone pair of electrons and an acidic proton, making it a prime site for substitution and derivatization. N-alkylation is a common transformation for pyrroles and can be achieved under various conditions. organic-chemistry.org
A prevalent method involves the deprotonation of the pyrrole N-H with a suitable base to form the pyrrolide anion, which then acts as a nucleophile. wikipedia.org The presence of two electron-withdrawing formyl groups in this compound is expected to increase the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating its deprotonation. pharmaguideline.comnih.gov
Common bases used for this purpose include sodium hydride, potassium hydroxide, and organometallic reagents. pharmaguideline.comcdnsciencepub.com The resulting pyrrolide anion can then be reacted with a variety of electrophiles, such as alkyl halides, to yield N-substituted products. organic-chemistry.orgcdnsciencepub.com Phase-transfer catalysis has also been demonstrated as an effective method for the N-alkylation of pyrroles. cdnsciencepub.com The choice of reaction conditions, including the base, solvent, and electrophile, can influence the efficiency and selectivity of the N-derivatization. cdnsciencepub.com For instance, the Mitsunobu reaction provides a pathway for the N-alkylation of diketopyrrolopyrroles with a range of alcohols. rsc.org
| N-Derivatization Reaction | Reagents | Product Type |
| N-Alkylation | Base (e.g., NaH, KOH), Alkyl Halide | N-Alkyl-3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde |
| N-Acylation | Acylating agent (e.g., Acetic Anhydride) | N-Acyl-3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde |
| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | N-Alkyl-3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde |
Role of Pyrrole Anion in Directed Functionalization
The formation of the pyrrolide anion is a critical step in many functionalization strategies for pyrroles. wikipedia.org The anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms of the ring. cdnsciencepub.com The regioselectivity of this reaction is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile. cdnsciencepub.com
Generally, "hard" electrophiles and polar, solvating solvents favor N-alkylation, while "soft" electrophiles and less polar solvents can lead to C-alkylation. cdnsciencepub.com However, in the case of this compound, all the ring carbons are already substituted, which would sterically and electronically disfavor C-alkylation. Therefore, reactions involving the pyrrolide anion of this specific compound are expected to proceed with high selectivity at the nitrogen atom.
The enhanced acidity of the N-H proton due to the electron-withdrawing formyl groups facilitates the generation of the pyrrolide anion under milder conditions than those required for simple pyrroles. nih.gov This anion can then be used to introduce a wide variety of functional groups onto the nitrogen atom, providing a versatile handle for further molecular elaboration.
Exploration of Cascade and Tandem Reactions for Complex Molecular Scaffolds
The functional groups present in this compound, namely the two carbaldehyde groups and the N-H moiety, make it a potentially valuable building block for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient for the construction of complex molecular architectures. organic-chemistry.orgnih.govacs.orgacs.org
The aldehyde functionalities can participate in a variety of classical organic reactions, such as condensations, cycloadditions, and multicomponent reactions. For instance, they could react with nucleophiles to initiate a sequence of intramolecular events. The N-H group can also act as a nucleophile or be deprotonated to trigger subsequent reactions.
Advanced Applications in Organic Synthesis and Materials Science
Precursor Chemistry for Macrocyclic and Oligopyrrolic Systems
The strategic placement of two formyl groups on the pyrrole (B145914) ring makes 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde a valuable component in the synthesis of large, conjugated molecules. Its utility is most pronounced in reactions designed to build extended π-systems, which are the core components of many functional materials.
Synthesis of Porphyrin Frameworks and Analogues
Porphyrins and their analogues are a critical class of tetrapyrrolic macrocycles with widespread applications. The synthesis of unsymmetrically substituted porphyrins often requires convergent strategies where large, pre-formed fragments are combined in the final cyclization step. The dicarbaldehyde functional group on this precursor makes it particularly suitable for such convergent syntheses, most notably the "[3+1]" condensation method. rsc.orgresearchgate.net
The most effective route to porphyrins utilizing a pyrrole-dicarbaldehyde is the [3+1] acid-catalyzed condensation with a tripyrrane. rsc.org In this approach, the dicarbaldehyde acts as the single-pyrrole component, providing the final pyrrole ring and two meso-carbon bridges to cyclize the linear tripyrrane.
The reaction involves the condensation of this compound with a 1,14-unsubstituted tripyrrane under acidic conditions. The methyl groups at the 3 and 5 positions of the dicarbaldehyde become β-substituents on the resulting porphyrin ring, offering a route to precisely substituted macrocycles. This method stands in contrast to the more common MacDonald [2+2] condensation, which involves the reaction of two dipyrromethane units. beilstein-journals.org The [3+1] strategy provides a distinct advantage for creating porphyrins with specific, non-symmetrical substitution patterns. researchgate.net
Below is a table illustrating the key components in a hypothetical [3+1] porphyrin synthesis.
| Component Type | Example Structure | Role in Porphyrin Synthesis |
| Pyrrole Dicarbaldehyde | This compound | Provides one pyrrole ring and two meso-carbons. |
| Tripyrrane | 1,14-Unsubstituted Tripyrrane | Provides three pyrrole rings and two meso-carbons. |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA) | Facilitates the condensation and cyclization steps. |
| Oxidizing Agent | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), Air | Aromatizes the porphyrinogen (B1241876) intermediate to the final porphyrin. |
The mechanism of acid-catalyzed porphyrin formation from pyrrole and aldehyde precursors is a complex process involving multiple condensation and cyclization steps. quora.comresearchgate.net In the context of a [3+1] synthesis, the reaction is initiated by the protonation of the aldehyde carbonyl groups on the dicarbaldehyde by an acid catalyst. This enhances the electrophilicity of the carbonyl carbons, which are then attacked by the electron-rich α-positions of the terminal pyrrole rings of the tripyrrane.
This process forms carbinol intermediates, which subsequently dehydrate and form new carbon-carbon bonds, leading to a linear, open-chain tetrapyrrole known as a bilane (B1242972). Intramolecular cyclization of the bilane yields the non-aromatic porphyrinogen macrocycle. nih.gov The final step is the oxidation of the porphyrinogen, typically using an oxidizing agent like DDQ or exposure to air, to form the stable, aromatic porphyrin ring. nih.gov
Optimization of the reaction is crucial for achieving good yields and minimizing side products, such as scrambled or polymeric materials. researchgate.netresearchgate.net Key parameters for optimization include:
Acid Catalyst: The choice and concentration of the acid (e.g., TFA, p-TsOH, HCl) affect the rate of condensation and can influence the stability of intermediates. beilstein-journals.orgnih.gov
Solvent: High dilution conditions in non-polar solvents like dichloromethane (B109758) are often employed to favor intramolecular cyclization over intermolecular polymerization. nih.gov
Reaction Time and Temperature: The initial condensation is often performed at low temperatures to control the reaction rate, followed by a period at room temperature or gentle heating to drive the cyclization to completion. beilstein-journals.org
Oxidant: The choice of oxidant and the timing of its addition are critical for efficiently converting the porphyrinogen to the final product without degrading the macrocycle. nih.gov
Formation of Dipyrromethanes and Expanded Pyrrole Derivatives
Beyond porphyrins, this compound is a precursor for a wide array of oligopyrrolic systems and expanded porphyrin analogues. These larger systems are of interest for their unique photophysical properties and ability to coordinate larger metal ions.
The reaction of this compound with an excess of pyrrole under acid-catalyzed conditions is a primary method for generating larger, linear polypyrrolic chains. researchgate.net Unlike the reaction of a simple aldehyde which yields a dipyrromethane, the dicarbaldehyde can react with two equivalents of pyrrole to form a tripyrrane-like structure, with the original dicarbaldehyde unit at the center.
The reaction follows a standard acid-catalyzed pathway for dipyrromethane synthesis, where the protonated aldehyde is attacked by pyrrole. orgsyn.org By controlling the stoichiometry and reaction conditions, it is possible to direct the synthesis towards specific oligomers. This method provides access to building blocks that can be used in the synthesis of expanded porphyrins like sapphyrins or pentaphyrins. rsc.org
The following table summarizes common acid catalysts used in these condensation reactions.
| Acid Catalyst | Abbreviation | Typical Conditions | Reference |
| Trifluoroacetic Acid | TFA | Room temperature, excess pyrrole, inert atmosphere. | orgsyn.org |
| Hydrochloric Acid | HCl | Aqueous or alcoholic media. | nih.gov |
| Boron Trifluoride Etherate | BF₃·OEt₂ | Dichloromethane solvent, room temperature. | researchgate.net |
| Cation Exchange Resins | - | Heterogeneous catalysis, simplifies purification. | researchgate.net |
The synthesis of chiral polypyrrolic systems and macrocycles is an emerging area of research, driven by their potential applications in asymmetric catalysis and chiroptical materials. While direct examples involving this compound are not extensively documented, its condensation reactions present opportunities for asymmetric induction.
Development of Corroles, Chlorins, and Expanded Porphyrin Architectures
While the direct synthesis of corroles, chlorins, and expanded porphyrins using this compound is not extensively documented in current scientific literature, the fundamental chemistry of porphyrinoid synthesis provides a strong basis for its potential utility. The construction of these complex macrocycles often relies on the condensation of pyrrolic subunits with aldehyde-containing compounds.
Corroles , which are tetrapyrrolic macrocycles contracted by one meso-carbon atom compared to porphyrins, are typically synthesized through methods involving the condensation of dipyrromethanes with aldehydes or the reaction of bipyrrole with dipyrromethane-1,9-dicarbinols. researchgate.netbeilstein-journals.org Given that polysubstituted pyrroles are known precursors for corrole (B1231805) synthesis, it is plausible that this compound could serve as a valuable starting material, potentially leading to corroles with novel substitution patterns and properties. nih.gov
Chlorins , which are dihydroporphyrins, are fundamental to natural photosynthetic systems. nih.gov Synthetic routes to chlorins include the "3 + 1" condensation of a tripyrrin (B1243670) with a symmetrically substituted pyrrole-dicarboxaldehyde. nankai.edu.cn For instance, the condensation of a tripyrrin with 3,4-dimethylpyrrole-2,5-dicarboxaldehyde followed by oxidation has been shown to yield a free base chlorin (B1196114). nankai.edu.cn The structural similarity of this compound to these precursors suggests its potential as a component in the de novo synthesis of tailored chlorin analogues. Other synthetic strategies for chlorins involve cycloaddition reactions with porphyrin macrocycles. researchgate.net
Expanded porphyrins are larger analogues of porphyrins that have garnered interest for their unique coordination chemistry and potential applications in materials science. acs.org Their synthesis often involves the acid-catalyzed condensation of pyrrolic precursors, such as dipyrromethanes and tripyrromethanes, with aldehydes. researchgate.net The difunctional nature of this compound makes it a candidate for inclusion in condensation reactions aimed at producing expanded porphyrin frameworks with specific substitution patterns.
Role in Calixpyrrole Construction
Calixpyrroles are macrocyclic compounds typically formed from the condensation of pyrrole with ketones or aldehydes. iipseries.orgiupac.org These molecules are known for their ability to bind anions and neutral molecules within their cavities. iipseries.orgraijmr.com While the direct use of this compound in the synthesis of calixpyrroles has not been specifically reported, the general synthetic methodology allows for the incorporation of various aldehyde precursors. The reaction of pyrrole with aldehydes in the presence of an acid catalyst is a common route to functionalized calix ims.ac.jppyrroles. researchgate.net The use of a dicarbaldehyde such as the title compound could potentially lead to novel strapped or fused calixpyrrole architectures. The functionalization of the calix ims.ac.jppyrrole scaffold is an active area of research, with both pre- and post-macrocyclization modifications being employed to tune the properties of these receptors. researchgate.net
Engineering Molecular Scaffolds for Functional Materials
Design Principles for Molecular Recognition and Supramolecular Assemblies
The design of molecules for specific recognition events and for the construction of well-defined supramolecular assemblies is a cornerstone of modern materials science. Pyrrole-based structures are frequently employed in the design of anion receptors and in the formation of complex supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govims.ac.jp
While specific studies on the molecular recognition properties of this compound are not available, the principles governing the behavior of similar functionalized pyrroles are well-established. The pyrrole NH group can act as a hydrogen bond donor, a key feature in anion recognition. The aldehyde functionalities can be further modified to introduce other recognition sites or to link the pyrrole unit into larger assemblies. The formation of supramolecular gels, for instance, has been observed with dipyrrolyldiketone (B14134854) BF2 complexes, where the nature of the pyrrole β-substituents influences the stability of the resulting assembly. nih.gov The strategic placement of functional groups on the pyrrole ring is crucial for controlling the geometry and stability of the resulting supramolecular structures.
Integration into Polymer Backbones and Advanced Material Architectures
The incorporation of pyrrole-containing units into polymer backbones is a widely used strategy for the development of functional organic materials, particularly in the field of electronics. frontiersin.org Polypyrroles are well-known conducting polymers, and their properties can be tuned by the introduction of substituents on the pyrrole ring. researchgate.net
There is no direct report on the integration of this compound into polymer backbones. However, the presence of two reactive aldehyde groups offers a clear pathway for its incorporation into polymers through condensation polymerization reactions. For instance, it could be reacted with diamines to form polyimines or with other suitable difunctional monomers to create a variety of conjugated or non-conjugated polymer architectures. The synthesis of pyrrole-based conjugated microporous polymers (CMPs) through the self-polymerization of multi-pyrrol-substituted benzene (B151609) demonstrates the utility of pyrrole units in creating robust, porous materials with catalytic applications. frontiersin.org Similarly, polymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives have been synthesized and investigated for their use in thin-film transistors. nih.gov These examples highlight the potential for pyrrole dicarbaldehydes to serve as monomers for novel functional polymers.
Applications in Analytical Methodology
Utilization as a Derivatization Reagent for Chromatographic Analysis (e.g., HPLC)
A significant application of pyrrole dicarbaldehydes is in the field of analytical chemistry, specifically as derivatizing agents for High-Performance Liquid Chromatography (HPLC). While direct studies on this compound are not published, a closely related isomer, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been successfully employed as a precolumn derivatization reagent for the HPLC analysis of amino acids with UV detection. nih.gov
This analogous compound reacts with the primary amino groups of amino acids under mild conditions (10 minutes at ambient temperature) to form stable derivatives that can be detected at a wavelength of 320 nm. nih.gov The derivatization process enhances the detectability of the amino acids, which often lack a strong chromophore. The structural similarity between this compound and its 2,5-dimethyl isomer suggests that the former would likely exhibit similar reactivity towards primary amines, making it a promising candidate for a derivatization reagent in HPLC.
The derivatization conditions for 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde with L-Valine as a model amino acid were optimized for temperature, pH, and reagent concentration to achieve a quantitative reaction. nih.gov The successful separation of 19 different amino acid derivatives was achieved using reversed-phase HPLC. nih.gov This methodology was effectively applied to the qualitative and quantitative analysis of commercial polyamino acid preparations. nih.gov
Below is a table summarizing the derivatization and detection of various amino acids using 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, which provides a strong indication of the potential utility of this compound in similar applications.
| Amino Acid | Derivatization Conditions | Detection Wavelength (nm) | Reference |
|---|---|---|---|
| L-Valine (model compound) | 10 minutes at ambient temperature | 320 | nih.gov |
| 18 other amino acids | 10 minutes at ambient temperature | 320 | nih.gov |
Spectroscopic and Computational Investigations of 3,5 Dimethyl 1h Pyrrole 2,4 Dicarbaldehyde and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation of novel and known chemical entities. For 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, a multi-technique approach is employed to ascertain its molecular architecture and functional group arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the two methyl groups, and the two aldehyde protons. The N-H proton would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 9-12 ppm, due to its acidic nature and potential for hydrogen bonding. The two methyl groups at positions 3 and 5 would each give rise to a sharp singlet, with their exact chemical shifts influenced by the electronic environment. The aldehyde protons at positions 2 and 4 are expected to resonate at a significantly downfield region, likely between 9 and 10 ppm, due to the deshielding effect of the carbonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the two aldehyde groups are expected to have the most downfield chemical shifts, typically in the range of 180-200 ppm. The pyrrole (B145914) ring carbons would appear in the aromatic region, with their shifts influenced by the substituents. Studies on related pyrrole-2,4-dicarboxaldehydes suggest that the pyrrole ring carbons would have characteristic chemical shifts. researchgate.net For instance, in the reaction products of similar pyrroles, the pyrrole ring carbons show signals in the range of 110-156 ppm. researchgate.net The methyl carbons would appear at an upfield chemical shift, typically between 10 and 20 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 9.0 - 12.0 (broad singlet) | - |
| C2-CHO | 9.5 - 10.5 (singlet) | 180 - 190 |
| C3-CH₃ | 2.2 - 2.5 (singlet) | 10 - 15 |
| C4-CHO | 9.5 - 10.5 (singlet) | 185 - 195 |
| C5-CH₃ | 2.2 - 2.5 (singlet) | 10 - 15 |
| C2 | - | 130 - 140 |
| C3 | - | 125 - 135 |
| C4 | - | 120 - 130 |
| C5 | - | 135 - 145 |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
Dynamic processes such as tautomerism or restricted rotation around the C-C single bonds of the formyl groups could also be investigated using variable-temperature NMR studies, although such phenomena are less common in this specific system.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. thermofisher.comgatewayanalytical.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration. researchgate.net Strong, sharp peaks in the range of 1650-1700 cm⁻¹ would correspond to the C=O stretching vibrations of the two aldehyde groups. scialert.net The C-H stretching vibrations of the methyl and aldehyde groups would appear around 2850-3000 cm⁻¹ and 2700-2800 cm⁻¹, respectively. The C-N and C-C stretching vibrations of the pyrrole ring would be observed in the fingerprint region, typically between 1300 and 1600 cm⁻¹. scialert.net
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would provide further insights. The symmetric C=C stretching of the pyrrole ring is expected to be a strong band in the Raman spectrum. The C-H bending and stretching vibrations of the methyl groups would also be observable. The C=O stretching vibrations would also be present, although their intensity can vary. spectroscopyonline.com
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) | 3200 - 3400 |
| C-H Stretch (aldehyde) | 2700 - 2800 | 2700 - 2800 |
| C-H Stretch (methyl) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (aldehyde) | 1650 - 1700 (strong) | 1650 - 1700 |
| C=C/C-C Stretch (pyrrole ring) | 1300 - 1600 | 1300 - 1600 (strong) |
| C-H Bend (methyl) | ~1450, ~1375 | ~1450, ~1375 |
| N-H Bend | ~1550 | ~1550 |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. utoronto.ca The pyrrole ring, being an aromatic system, and the two aldehyde groups constitute a conjugated system in this compound.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show strong absorption bands corresponding to π → π* transitions. For simple formylpyrroles, such as pyrrole-2-carboxaldehyde, absorption maxima are observed in the UV region. nist.gov For instance, 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid shows a λmax around 290 nm. researchgate.net The extended conjugation in this compound, due to the two formyl groups, is likely to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to a mono-formyl pyrrole. rsc.org The presence of methyl groups may also have a minor influence on the absorption spectrum.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pathways
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. wikipedia.org
For this compound (C₈H₉NO₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (151.16 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.
The fragmentation of aromatic aldehydes often proceeds through characteristic pathways. miamioh.eduwhitman.edulibretexts.orgjove.com Common fragmentation patterns for this compound could include:
Loss of a hydrogen radical (-H•): leading to a stable [M-1]⁺ ion.
Loss of a formyl radical (-CHO•): resulting in an [M-29]⁺ ion.
Loss of carbon monoxide (-CO): from the [M-CHO]⁺ ion.
Cleavage of the pyrrole ring: leading to smaller fragment ions.
Analysis of the mass spectrum of a related compound, 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester, shows a molecular ion peak and various fragment ions corresponding to the loss of ethoxy and carboxyl groups, providing a model for the fragmentation of a substituted pyrrole core. nih.gov
Solid-State Structural Analysis via X-ray Diffraction (as exemplified by related compounds)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound is not publicly available, the structure of a closely related compound, Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate , provides valuable insights into the expected solid-state packing and molecular geometry. osti.gov
In the crystal structure of this related diester, the pyrrole ring is essentially planar. osti.gov The methoxycarbonyl groups are nearly coplanar with the pyrrole ring, with small dihedral angles. osti.gov This planarity facilitates π-system conjugation. A key feature of the solid-state structure is the formation of intermolecular hydrogen bonds. osti.gov Specifically, the N-H group of the pyrrole ring acts as a hydrogen bond donor to a carbonyl oxygen of an adjacent molecule, leading to the formation of dimers. osti.gov A similar hydrogen bonding pattern and planar conformation would be expected for this compound.
Interactive Data Table: Crystallographic Data for the Related Compound Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate osti.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇NO₄ |
| Molecular Weight | 239.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.4697 |
| b (Å) | 14.616 |
| c (Å) | 19.784 |
| β (°) | 90.467 |
| Volume (ų) | 1292.4 |
| Z | 4 |
Quantum Chemical and Theoretical Approaches
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement and interpret experimental spectroscopic data. researchgate.netresearchgate.net These theoretical methods can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic transitions for molecules like this compound.
Theoretical studies on pyrrole and its derivatives have provided deep insights into their electronic structure, reactivity, and spectroscopic properties. acs.orgresearchgate.netpolimi.it For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: to predict bond lengths, bond angles, and dihedral angles, which can be compared with X-ray diffraction data of related compounds.
Calculate vibrational frequencies: to aid in the assignment of experimental FT-IR and Raman spectra.
Predict NMR chemical shifts: using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which can help in the interpretation of experimental NMR spectra.
Simulate the UV-Vis spectrum: by calculating the energies of electronic transitions, which can be correlated with the experimentally observed absorption maxima.
Analyze the molecular orbitals: including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic properties and reactivity of the molecule.
Such computational studies would provide a more profound understanding of the structure-property relationships in this compound and its derivatives.
Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction
For a molecule like this compound, DFT would be instrumental in determining the planarity of the pyrrole ring and the orientation of the dimethyl and dicarbaldehyde substituents. Analysis of the electronic structure through DFT would involve the visualization and energy calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.
Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra, providing theoretical absorption maxima (λmax) that can be correlated with experimental UV-Vis data. Similarly, vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific vibrational modes to the functional groups present in this compound.
Computational Studies on Reaction Mechanisms and Energetics
Computational investigations into the reaction mechanisms and energetics involving this compound are scarce. Nevertheless, computational chemistry offers valuable methodologies to explore the synthesis and reactivity of such compounds. For example, the Paal-Knorr pyrrole synthesis, a common method for preparing substituted pyrroles, has been the subject of DFT studies to elucidate its reaction mechanism. These studies typically involve locating transition states and calculating activation energies for various proposed pathways, thereby identifying the most energetically favorable route.
Conformation Analysis and Tautomeric Equilibria
A comprehensive conformational analysis and investigation of tautomeric equilibria for this compound has not been extensively reported. However, the structural features of this molecule suggest the possibility of interesting conformational and tautomeric behavior. The two carbaldehyde groups attached to the pyrrole ring can exhibit rotational isomerism, leading to different spatial arrangements. Computational methods, particularly DFT, can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. This would help in identifying the most stable conformation in the gas phase and in different solvent environments.
Tautomerism is another important aspect to consider for this compound. The pyrrole ring itself can exist in different tautomeric forms, and the presence of the carbaldehyde groups could influence the equilibrium between these forms. Quantum chemical calculations can be employed to determine the relative stabilities of the possible tautomers of this compound. By calculating the Gibbs free energies of the tautomers, it is possible to predict their equilibrium populations at a given temperature. The influence of solvent on the tautomeric equilibrium can also be modeled using implicit or explicit solvent models.
Molecular Dynamics Simulations for Intermolecular Interactions
Specific molecular dynamics (MD) simulations for this compound are not documented in the available literature. However, MD simulations are a powerful technique to study the behavior of molecules in a condensed phase and to probe intermolecular interactions. For a compound like this compound, MD simulations could provide valuable insights into its liquid-state structure and dynamics.
By simulating a system containing multiple molecules of the compound, one could analyze the radial distribution functions to understand how the molecules pack together. The simulations would also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and van der Waals forces. Furthermore, MD simulations can be used to calculate various transport properties, including diffusion coefficients and viscosity. In the context of its derivatives, MD simulations could be employed to study their interactions with other molecules, such as polymers or biological macromolecules, which would be relevant for materials science and medicinal chemistry applications.
Future Research Trajectories and Perspectives
Development of Innovative and Environmentally Benign Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. mdpi.com Future research on 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde will likely prioritize the development of synthetic protocols that are not only efficient but also environmentally sustainable.
Current methods for synthesizing polysubstituted pyrroles, including the target dicarbaldehyde, often rely on classical condensation reactions like the Paal-Knorr or Knorr syntheses. semanticscholar.org A known preparation for the title compound involves a multi-step sequence starting from ethyl acetoacetate (B1235776), which includes a Vilsmeier-Haack type formylation reaction using phosphorus oxychloride and dimethylformamide (DMF). google.com While effective, these routes can involve harsh reagents, stoichiometric activators, and chlorinated solvents.
Future advancements should focus on catalytic and eco-friendly alternatives. This includes:
Catalytic Approaches: Employing catalysts to minimize waste and improve efficiency is a key goal. Sustainable iridium-catalyzed methods that link secondary alcohols and amino alcohols have been introduced for pyrrole (B145914) synthesis, eliminating hydrogen gas as the only byproduct. nih.gov Similarly, low-cost and commercially available aluminas have shown high catalytic activity for Paal-Knorr reactions under solvent-free conditions. mdpi.com
Green Solvents: Shifting from traditional organic solvents to aqueous media represents a significant green advancement. The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in water can facilitate Paal-Knorr condensations, offering a simple, economical, and green approach. researchgate.net
Multi-Component Reactions (MCRs): Designing one-pot MCRs that bring together multiple starting materials in a single, efficient operation can dramatically reduce waste, time, and resource consumption. researchgate.net Sequential MCRs have been developed for synthesizing other pyrrole-3-carbaldehydes and could be adapted for this 2,4-dicarbaldehyde derivative. researchgate.net
Biocatalysis: The use of enzymes for synthetic transformations offers high selectivity under mild, aqueous conditions. While enzymatic pyrrole halogenation has been explored, future work could investigate the potential of enzymes for the core pyrrole synthesis or for selective formylation reactions. researchgate.net
Table 1: Comparison of Synthetic Approaches for Polysubstituted Pyrroles
| Approach | Advantages | Disadvantages | Future Research Goal for Target Compound |
| Classical Synthesis (e.g., Vilsmeier-Haack) | Established, reliable for specific substitutions. | Often requires harsh reagents (e.g., POCl₃), stoichiometric amounts, and organic solvents. | Replace hazardous reagents with milder, catalytic formylating agents. |
| Catalytic Methods (e.g., Iridium, Alumina) | High efficiency, low catalyst loading, reduced waste, potential for solvent-free conditions. nih.govmdpi.com | Catalyst cost and sensitivity can be a factor. | Develop a specific, robust catalyst for the direct, high-yield synthesis from simple precursors. |
| Aqueous Micellar Synthesis | Uses water as a solvent, environmentally benign, simple operation. researchgate.net | Substrate scope may be limited by solubility. | Optimize micellar conditions for the specific reactants required for the dicarbaldehyde synthesis. |
| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced purification steps. researchgate.net | Requires careful design to control selectivity with multiple reactive components. | Design a one-pot, four-component reaction yielding the target molecule directly. |
Unveiling Novel Reactivity and Unprecedented Chemical Transformations
The bifunctional nature of this compound presents a rich landscape for exploring novel chemical transformations. The two aldehyde groups, influenced electronically by the pyrrole ring, can serve as versatile handles for constructing complex molecular architectures.
Future investigations into its reactivity could explore:
Selective Functionalization: A key challenge and opportunity lies in the selective reaction of one aldehyde group while the other remains intact. This would open pathways to unsymmetrical derivatives, which are difficult to access otherwise. Research into protecting group strategies or exploiting subtle differences in the electronic environment of the C2 and C4 positions will be critical.
Domino and Cascade Reactions: The proximate aldehyde groups can be used to initiate cascade reactions. For example, condensation with a dinucleophile could lead to the formation of novel fused heterocyclic systems in a single, efficient step.
Cycloaddition Reactions: The pyrrole ring itself can participate in cycloaddition reactions. Furthermore, the aldehyde groups can be converted into other functionalities, such as azomethine ylides, which can undergo 1,3-dipolar cycloadditions to create complex, spirocyclic, and polycyclic frameworks. researchgate.net
Synthesis of Macrocycles and Fused Systems: The dicarbaldehyde is an ideal precursor for macrocyclization reactions. researchgate.net Double condensation reactions with appropriate diamines or other linked dinucleophiles can lead to the formation of porphyrin analogues, calix[n]pyrrole-type structures, and other unique macrocycles that are otherwise difficult to synthesize. rsc.orgrsc.org It can also serve as a starting point for building pyrrolizine motifs, which are present in various natural products. nih.gov
Expanding Applications in Emerging Areas of Materials Science and Supramolecular Chemistry
Polysubstituted pyrroles are foundational components in functional materials, including porphyrins, corroles, and conductive polymers. researchgate.net The specific structure of this compound makes it a highly promising candidate for creating next-generation materials.
π-Conjugated Polymers: The two aldehyde groups provide ideal anchor points for condensation polymerization. Reaction with electron-rich aromatic diamines could yield Schiff-base polymers (polyimines) with extended π-conjugation. Such pyrrole-containing semiconducting materials are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org
Coordination Polymers and MOFs: The pyrrole nitrogen and the carbonyl oxygen atoms can act as coordination sites for metal ions. This allows the molecule to be used as a multitopic organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.
Supramolecular Assemblies: The molecule possesses key features for directed self-assembly. The pyrrole N-H group is a potent hydrogen-bond donor, while the carbonyl oxygens are hydrogen-bond acceptors. oup.com This enables the formation of predictable supramolecular structures, such as 1D tapes or 2D sheets, held together by non-covalent interactions. nih.govacs.org These ordered assemblies are central to developing functional supramolecular materials, including gels and liquid crystals. nih.gov
Table 2: Potential Applications and Key Molecular Features
| Application Area | Relevant Molecular Feature(s) | Desired Outcome/Function |
| Organic Electronics | Two reactive aldehyde groups for polymerization; π-conjugated pyrrole core. | Synthesis of semiconducting polymers for transistors and solar cells. acs.org |
| Coordination Chemistry | N-H and C=O groups as metal binding sites. | Formation of coordination polymers and MOFs for catalysis or gas separation. |
| Supramolecular Chemistry | N-H (H-bond donor) and C=O (H-bond acceptor) groups. | Self-assembly into ordered nanostructures like gels, tapes, or liquid crystals. oup.comacs.org |
| Host-Guest Chemistry | Use as a precursor for macrocycles (e.g., calix tandfonline.compyrroles). | Creation of molecular containers for sensing or organocatalysis. rsc.org |
Synergistic Integration of Experimental and Computational Methodologies for Predictive Design
The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating discovery. By using theoretical calculations, researchers can predict molecular properties and reactivity, thereby guiding experimental efforts toward the most promising targets and conditions. researchgate.netnih.gov
For this compound, this integrated approach could be applied to:
Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. nih.govmdpi.com This can help predict the regioselectivity of electrophilic substitution on the pyrrole ring or determine the conditions needed for selective functionalization of one aldehyde over the other. nih.gov
Designing Novel Materials: Computational screening can predict the electronic properties of polymers derived from this dicarbaldehyde. By calculating parameters like the HOMO-LUMO gap, theoretical models can identify derivatives with optimal band gaps for specific optoelectronic applications, such as solar cells or light-emitting diodes. researchgate.netnih.gov
Modeling Supramolecular Interactions: Molecular modeling can simulate how individual molecules of this compound interact. By calculating the strength of hydrogen bonds and π-π stacking interactions, researchers can predict the geometry and stability of the resulting supramolecular assemblies, aiding in the design of novel self-assembling materials. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, FB-QSAR (Field-Based QSAR) models can be developed to correlate the structural features of derivatives with their activity, guiding the synthesis of compounds with enhanced performance. nih.gov
Table 3: Application of Computational Methods for Predictive Design
| Computational Method | Property to be Predicted | Potential Experimental Application |
| Density Functional Theory (DFT) | Reaction transition states, chemical reactivity descriptors. mdpi.commdpi.com | Guiding synthetic routes and predicting reaction outcomes. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, HOMO-LUMO energy gaps. researchgate.net | Designing new dyes and semiconducting materials with desired optical properties. |
| Molecular Dynamics (MD) | Self-assembly behavior, conformational analysis of polymers. | Predicting the morphology and stability of supramolecular structures and materials. |
| QSAR / FB-QSAR | Correlation between molecular structure and biological or material properties. nih.gov | Rational design of derivatives with optimized performance for a specific function. |
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde?
A four-step synthesis strategy is commonly employed, starting from pyrrole derivatives. Key steps include:
- Formylation : Use of DMF/POCl3 for introducing aldehyde groups under controlled conditions (10–20°C), as demonstrated in analogous pyrrole-2,5-dicarboxaldehyde synthesis .
- Ester Hydrolysis : Base-mediated hydrolysis (e.g., 3 M NaOH) to convert ester precursors to aldehydes, achieving yields up to 59% after recrystallization .
- Precursor Synthesis : Fischer and Noller condensation methods for dimethyl/diethyl ester intermediates, which are critical for subsequent functionalization .
Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the substitution pattern and aldehyde functionality. Discrepancies in chemical shifts may arise from solvent effects or hydrogen bonding .
- X-ray Crystallography : Single-crystal studies (e.g., triclinic P1 space group) provide unambiguous structural confirmation, including bond lengths and angles. For example, related pyrrole dicarboxylates show mean C–C bond lengths of 0.002 Å and R factors <0.05 .
Q. How can purification and stability be optimized post-synthesis?
- Purification : Recrystallization from water or toluene with activated charcoal removes impurities, as reported for pyrrole-2,5-dicarboxaldehyde .
- Stability : Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of aldehyde groups. Sublimation in vacuo is recommended for high-purity isolation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Functional Selection : Hybrid functionals like B3LYP, which incorporate exact exchange terms, are critical for accurate thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
- Electron Density Analysis : Use the Colle-Salvetti correlation-energy formula to model electron density distribution and local kinetic energy, enabling reactivity indices (e.g., Fukui functions) for nucleophilic/electrophilic site identification .
Q. How to resolve contradictions between experimental spectroscopic data and computational models?
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for shifts in NMR/IR spectra caused by hydrogen bonding .
- Cross-Validation : Compare computational IR vibrational modes with experimental data, adjusting basis sets (e.g., 6-311++G**) for better alignment. X-ray crystallography serves as a ground-truth reference .
Q. What are the key considerations in designing derivatives for medicinal chemistry applications?
- Functional Group Compatibility : Ester-to-aldehyde conversion must avoid harsh conditions (e.g., strong acids) to preserve the pyrrole core. Use Mitsunobu reactions or mild oxidants for derivatization .
- Biological Activity : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding affinity. For example, 3,5-dimethyl-4-ethoxycarbonyl derivatives are intermediates in Sunitinib synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
